2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including bromine atoms, amide, and ester functionalities, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the bromination of a suitable aromatic precursor to introduce the bromine atoms at the 2 and 4 positions. This is followed by the formation of the imine and amide functionalities through condensation reactions with appropriate amines and acylating agents. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
- 2,4-Dibromo-6-[(E)-{[hydroxy(diphenyl)acetyl]hydrazono}methyl]phenyl 3,4,5-trimethoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H25Br2N3O6 |
---|---|
Molecular Weight |
635.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H25Br2N3O6/c1-15-7-5-6-8-20(15)29-14-23(32)31-30-13-17-9-18(27)12-19(28)24(17)37-26(33)16-10-21(34-2)25(36-4)22(11-16)35-3/h5-13,29H,14H2,1-4H3,(H,31,32)/b30-13+ |
InChI Key |
KIBVBFBHBBGMEH-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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